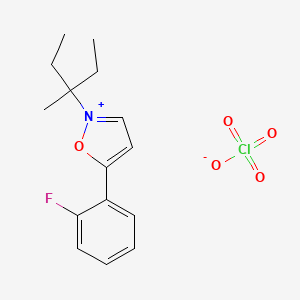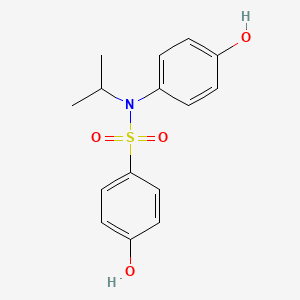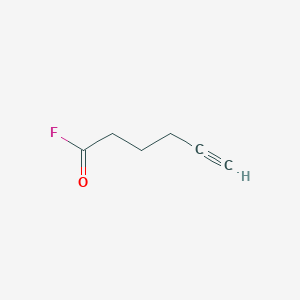![molecular formula C13H13N3O B14193234 N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)
N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a hydrazinylidene group and a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide typically involves the condensation of 5-methylnaphthalene-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazinylidene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- N-[(E)-hydrazinylidenemethyl]-naphthalene-2-carboxamide
- N-[(E)-hydrazinylidenemethyl]-5-chloronaphthalene-2-carboxamide
- N-[(E)-hydrazinylidenemethyl]-5-bromonaphthalene-2-carboxamide
Comparison: N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide is unique due to the presence of the methyl group at the 5-position of the naphthalene ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability compared to its non-methylated counterparts.
Eigenschaften
Molekularformel |
C13H13N3O |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13N3O/c1-9-3-2-4-10-7-11(5-6-12(9)10)13(17)15-8-16-14/h2-8H,14H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
IKIVMBHHNFDYAM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(=O)N/C=N/N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)


![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)

